5-Bromo-2,3,4-trichloropyridine 5-Bromo-2,3,4-trichloropyridine
Brand Name: Vulcanchem
CAS No.: 873397-71-8
VCID: VC8354057
InChI: InChI=1S/C5HBrCl3N/c6-2-1-10-5(9)4(8)3(2)7/h1H
SMILES: C1=C(C(=C(C(=N1)Cl)Cl)Cl)Br
Molecular Formula: C5HBrCl3N
Molecular Weight: 261.3 g/mol

5-Bromo-2,3,4-trichloropyridine

CAS No.: 873397-71-8

Cat. No.: VC8354057

Molecular Formula: C5HBrCl3N

Molecular Weight: 261.3 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2,3,4-trichloropyridine - 873397-71-8

Specification

CAS No. 873397-71-8
Molecular Formula C5HBrCl3N
Molecular Weight 261.3 g/mol
IUPAC Name 5-bromo-2,3,4-trichloropyridine
Standard InChI InChI=1S/C5HBrCl3N/c6-2-1-10-5(9)4(8)3(2)7/h1H
Standard InChI Key GMRXCEKFVWKPDN-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=N1)Cl)Cl)Cl)Br
Canonical SMILES C1=C(C(=C(C(=N1)Cl)Cl)Cl)Br

Introduction

Structural and Physicochemical Characteristics

The molecular formula of 5-bromo-2,3,4-trichloropyridine is C5HBrCl3N\text{C}_5\text{HBrCl}_3\text{N}, with a molecular weight of 261.33 g/mol . Comparative analysis with the structurally similar 5-bromo-2,3-dichloropyridine (CAS 97966-00-2) reveals key physical properties: a density of 1.8±0.1g/cm31.8 \pm 0.1 \, \text{g/cm}^3, a boiling point of 233.6±35.0C233.6 \pm 35.0^\circ \text{C}, and a melting point range of 3537C35–37^\circ \text{C} . These metrics suggest that the addition of a third chlorine atom at the 4-position would likely increase molecular polarity and intermolecular interactions, potentially elevating the melting and boiling points further.

The compound’s stability under standard conditions is inferred from its dichloro analog, which exhibits a flash point of 95.1±25.9C95.1 \pm 25.9^\circ \text{C}, indicating moderate flammability . Structural water solubility is expected to remain low due to the hydrophobic nature of halogen substituents, favoring organic solvents such as dichloromethane or ethyl acetate for synthetic manipulations .

Synthetic Methodologies and Reaction Optimization

Bromination and Diazotization Strategies

A patent-pending synthesis for 5-bromo-2,4-dichloropyridine (CN103420903A) provides a foundational framework for adapting routes to the trichloro derivative . The reported method employs 2-amino-4-chloropyridine as the starting material, undergoing bromination with N\text{N}-bromosuccinimide (NBS) in dichloromethane at 0C0^\circ \text{C}, achieving an 87% yield . Subsequent diazotization with sodium nitrite in concentrated hydrochloric acid, followed by chlorination using cuprous chloride, yields the dichlorinated product with a total yield exceeding 50% .

For 5-bromo-2,3,4-trichloropyridine, this pathway could be modified by introducing an additional chlorination step. Potential approaches include:

  • Electrophilic chlorination of the 3-position using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled conditions.

  • Directed ortho-metalation to install chlorine at the 3-position prior to bromination, though this risks regiochemical complications .

Challenges in Regioselective Functionalization

Applications in Pharmaceutical and Materials Chemistry

Role in mTOR Inhibitor Development

While not directly cited in the provided literature, halogenated pyridines are pivotal intermediates in kinase inhibitor synthesis. For instance, pyrimido-pyrrolo-oxazine derivatives—a class of mTOR inhibitors—rely on halogenated pyridine precursors for constructing their core structures . The bromine and chlorine substituents in 5-bromo-2,3,4-trichloropyridine could facilitate Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, enabling diversification of pharmacophores .

Material Science Applications

The compound’s high halogen content suggests utility in flame-retardant polymers or as a ligand in transition metal complexes. For example, palladium-catalyzed cross-coupling reactions using trichloropyridine derivatives could yield conductive polymers with tailored electronic properties .

Future Directions and Research Gaps

Current literature lacks explicit data on 5-bromo-2,3,4-trichloropyridine, presenting opportunities for:

  • Mechanistic studies to optimize regioselective chlorination.

  • Thermodynamic analyses using differential scanning calorimetry (DSC) to characterize phase transitions.

  • Biological screening to assess potential as a kinase inhibitor scaffold.

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